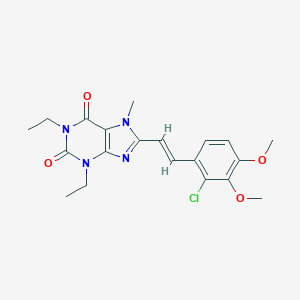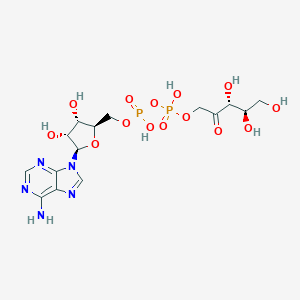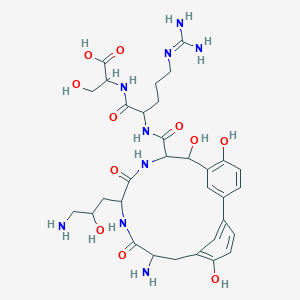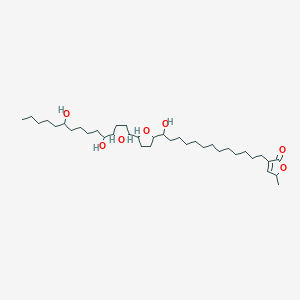
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine, also known as PD 168787, is a xanthine derivative that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In
Mecanismo De Acción
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 is not fully understood, but it is believed to involve the inhibition of phosphodiesterase ((E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE) enzymes. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in a variety of cellular processes. By inhibiting (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE enzymes, this compound 168787 increases the levels of cAMP and cGMP, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
This compound 168787 has a number of biochemical and physiological effects. It has been found to increase the levels of cAMP and cGMP in cells, which can lead to increased protein kinase A (PKA) and protein kinase G (PKG) activity. This can have downstream effects on a variety of cellular processes, including gene expression, cell proliferation, and apoptosis.
This compound 168787 has also been found to have anti-inflammatory effects, which may be due in part to its ability to inhibit (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE enzymes. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in a number of different cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 in lab experiments is that it has been extensively studied and its synthesis method is well-established. It has also been shown to have a variety of different effects, which makes it a versatile compound for use in a variety of different experiments.
One of the limitations of using this compound 168787 is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound. Additionally, this compound 168787 has been found to have a relatively short half-life in vivo, which can make it difficult to achieve therapeutic concentrations in animal models.
Direcciones Futuras
There are a number of future directions for research on (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787. One area of research is in the development of more potent and selective (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthineE inhibitors. This could lead to the development of more effective treatments for a variety of different conditions, including cancer and neurological disorders.
Another area of research is in the development of new delivery methods for this compound 168787. This could include the use of nanoparticles or other drug delivery systems to increase the bioavailability and half-life of the compound.
Finally, there is a need for further research to fully understand the mechanism of action of this compound 168787. This could lead to the development of more targeted and effective treatments for a variety of different conditions.
Métodos De Síntesis
The synthesis of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 involves the reaction of 1,3-dimethyl-8-bromo-xanthine with 2-chloro-3,4-dimethoxystyryl magnesium bromide. The resulting compound is then treated with diethylamine to yield this compound 168787. This synthesis method has been described in detail in a number of scientific publications, and has been found to be reliable and reproducible.
Aplicaciones Científicas De Investigación
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine 168787 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. This compound 168787 has been found to have anti-tumor activity in a number of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells in animal models.
Another area of research has been in the treatment of neurological disorders. This compound 168787 has been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of different conditions.
Propiedades
Número CAS |
155271-43-5 |
|---|---|
Fórmula molecular |
C20H23ClN4O4 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H23ClN4O4/c1-6-24-18-16(19(26)25(7-2)20(24)27)23(3)14(22-18)11-9-12-8-10-13(28-4)17(29-5)15(12)21/h8-11H,6-7H2,1-5H3/b11-9+ |
Clave InChI |
ATRRRYKPCKZLQE-PKNBQFBNSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl)C |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-diethyl-7-methyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)